N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, and a fluorophenyl group, making it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that oxadiazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Many oxadiazole derivatives have been shown to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that oxadiazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the diverse biological activities of oxadiazole derivatives, it’s likely that this compound could have a range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the cyclohexyl and fluorophenyl groups. Common reagents used in these reactions include cyclopropylamine, 3-fluorobenzoyl chloride, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving the oxadiazole ring or fluorophenyl group.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and fluorophenyl-containing molecules. Examples include:
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- tert-Butylamine
Uniqueness
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-15-6-4-5-13(11-15)12-16(24)22-19(9-2-1-3-10-19)18-21-17(23-25-18)14-7-8-14/h4-6,11,14H,1-3,7-10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAMWGCKNXZZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.